molecular formula C14H20O2 B7848342 (4-tert-Butylphenyl)acetic acid ethyl ester CAS No. 14062-22-7

(4-tert-Butylphenyl)acetic acid ethyl ester

Cat. No.: B7848342
CAS No.: 14062-22-7
M. Wt: 220.31 g/mol
InChI Key: LXKSSIOVDWTNFP-UHFFFAOYSA-N
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Description

(4-tert-Butylphenyl)acetic acid ethyl ester, also known as Ethyl 4-(1,1-dimethylethyl)benzeneacetate, is an organic compound with the molecular formula C14H20O2. It is a derivative of acetic acid and is characterized by the presence of a tert-butyl group attached to the phenyl ring. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-tert-Butylphenyl)acetic acid ethyl ester typically involves the esterification of (4-tert-Butylphenyl)acetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous addition of (4-tert-Butylphenyl)acetic acid and ethanol into the reactor, where they react in the presence of a catalyst to form the ester.

Chemical Reactions Analysis

Types of Reactions: (4-tert-Butylphenyl)acetic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form (4-tert-Butylphenyl)acetic acid.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.

Major Products:

    Oxidation: (4-tert-Butylphenyl)acetic acid.

    Reduction: (4-tert-Butylphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(4-tert-Butylphenyl)acetic acid ethyl ester has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, such as drug delivery systems and prodrugs.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-tert-Butylphenyl)acetic acid ethyl ester involves its interaction with various molecular targets. In biological systems, the ester can be hydrolyzed by esterases to release (4-tert-Butylphenyl)acetic acid, which can then participate in metabolic pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes and other proteins.

Comparison with Similar Compounds

    Methyl 4-tert-butylphenylacetate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 4-tert-butylbenzoate: Similar structure but with a benzoate group instead of a phenylacetic acid group.

Uniqueness: (4-tert-Butylphenyl)acetic acid ethyl ester is unique due to the presence of the tert-butyl group, which provides steric hindrance and affects the compound’s reactivity. This makes it a valuable intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

ethyl 2-(4-tert-butylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-5-16-13(15)10-11-6-8-12(9-7-11)14(2,3)4/h6-9H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKSSIOVDWTNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601272537
Record name Ethyl 4-(1,1-dimethylethyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601272537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14062-22-7
Record name Ethyl 4-(1,1-dimethylethyl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14062-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(1,1-dimethylethyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601272537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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